1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide
Description
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-7-5-6-8-19(15)23-22(25)18-9-11-24(12-10-18)29(26,27)21-14-17(3)16(2)13-20(21)28-4/h5-8,13-14,18H,9-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJVPJSNXEAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine in the presence of a base to form the sulfonyl piperidine intermediate.
Formation of the carboxamide: The final step involves the reaction of the sulfonyl piperidine intermediate with 2-methylbenzenamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield modified sulfonyl groups.
Scientific Research Applications
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-propyl-4-piperidinecarboxamide
- 1,2-Dimethoxy-4-[(4-methylphenyl)sulfonyl]amino]carbonyl]amino]benzene
Uniqueness
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both sulfonyl and carboxamide groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
